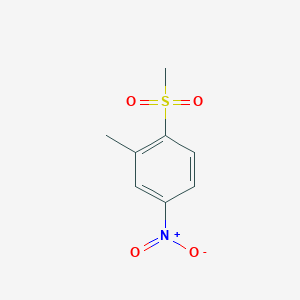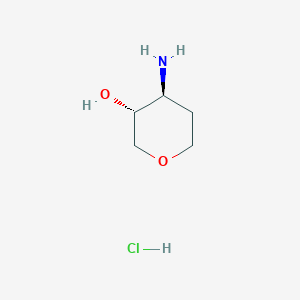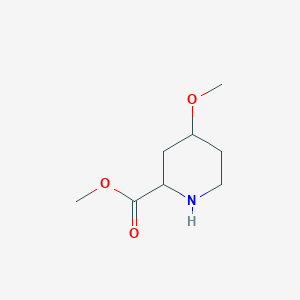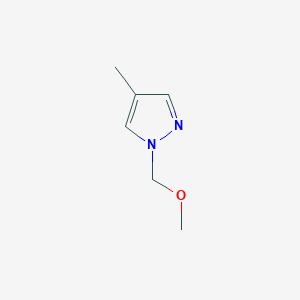![molecular formula C13H16F3N B1428863 2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine CAS No. 1375473-81-6](/img/structure/B1428863.png)
2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine
Vue d'ensemble
Description
“2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine” is a chemical compound with diverse applications in scientific research1. Its unique structure and properties make it valuable for drug synthesis, catalysis, and molecular imaging1.
Synthesis Analysis
The synthesis of “2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine” is not explicitly mentioned in the available resources. However, related compounds such as “2-[4-(trifluoromethyl)phenyl]cyclohexan-1-one” are available2. More research is needed to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of “2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine” is not directly available from the search results. However, the InChI code for a related compound, “2-[4-(trifluoromethyl)phenyl]cyclohexan-1-one”, is provided2. This could potentially be used to infer some structural characteristics.Chemical Reactions Analysis
The specific chemical reactions involving “2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine” are not detailed in the available resources. Further research would be required to provide a comprehensive analysis of its chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine” are not directly available from the search results. However, a related compound, “2-[4-(trifluoromethyl)phenyl]cyclohexan-1-one”, has a melting point of 96-101°C and is a powder at room temperature2.Applications De Recherche Scientifique
Polyimide Synthesis : 2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine is a component in the synthesis of aromatic diamines, which are then used to create fluorinated polyimides. These polyimides are known for their excellent solubility in organic solvents and good mechanical properties. They demonstrate remarkable thermal stability, with high glass transition temperatures and low dielectric constants, making them suitable for high-performance applications (Yang et al., 2004).
Catalysis in Peptide Synthesis : The compound's derivative, 2,4-Bis(trifluoromethyl)phenylboronic acid, acts as an effective catalyst in the dehydrative amidation between carboxylic acids and amines, crucial for α-dipeptide synthesis. This highlights its potential in facilitating bond formation in complex organic molecules (Wang et al., 2018).
Electronics and Optoelectronics : The synthesis of organosoluble and low-colored fluorinated polyimides involving 2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine derivatives results in materials with low dielectric constants and low water uptake. These materials also display high glass-transition temperatures and thermal stability, making them suitable for applications in the electronics and optoelectronics industry (Chung et al., 2006).
Pharmaceutical and Agrochemical Building Blocks : The compound's derivatives are used in synthesizing building blocks that are selectively fluorinated, tuning pharmacokinetic properties in pharmaceutical and agrochemical discovery programs. This is essential for developing compounds with desired biological activity and stability (Bykova et al., 2018).
Chemical Synthesis and Structural Analysis : It's involved in the synthesis of symmetrical 1,2-dihydrotriazines via reaction with primary amines, showcasing its utility in creating structurally diverse chemical compounds. The nature of these reactions and the resulting compounds can significantly impact various fields, including material science and pharmaceutical chemistry (Fetyukhin et al., 1983).
Safety And Hazards
The safety and hazards of “2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine” are not directly available from the search results. However, a related compound, “2-[4-(trifluoromethyl)phenyl]cyclohexan-1-one”, has been classified with the GHS07 pictogram and has hazard statements H302, H315, H319, H3352.
Orientations Futures
The future directions of “2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine” are not directly available from the search results. However, it is expected that many novel applications of TFMP will be discovered in the future3. This suggests that “2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine” and related compounds may also have potential for new applications.
Propriétés
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)17/h5-8,11-12H,1-4,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIJGHCYWSMVLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Cyclohexanecarboxylic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester](/img/structure/B1428785.png)


![7-Oxaspiro[3.5]nonan-2-one](/img/structure/B1428790.png)




![1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride](/img/structure/B1428800.png)

